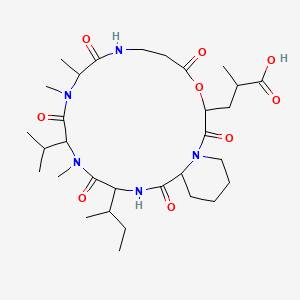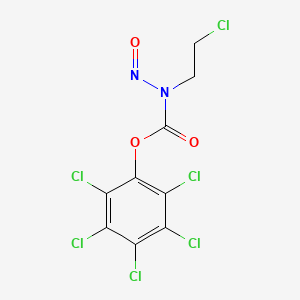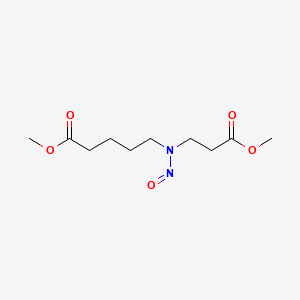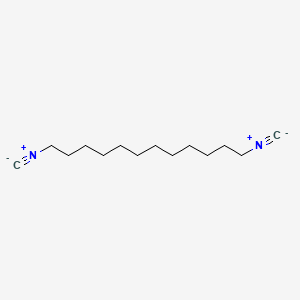
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the acridinium family, which is known for its chemiluminescent properties. The presence of the dimethylamino and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate typically involves the reaction of acridinium salts with thiocyanate ions. One common method involves the use of acridinium chloride and potassium thiocyanate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced acridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the acridinium nitrogen or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce various substituted acridinium compounds.
科学研究应用
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioassays and imaging techniques due to its luminescent properties.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of luminescent materials and sensors.
作用机制
The mechanism of action of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate involves its ability to undergo chemiluminescent reactions. Upon oxidation, the compound forms an excited state intermediate that emits light as it returns to the ground state. This property is exploited in various analytical and imaging applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Acridinium esters: Known for their chemiluminescent properties and used in similar applications.
Phenylacridinium compounds: Share structural similarities and exhibit comparable reactivity.
Dimethylaminophenyl derivatives: Possess similar electronic properties due to the presence of the dimethylamino group.
Uniqueness
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is unique due to the combination of its structural features, which confer distinct chemical and physical properties
属性
CAS 编号 |
82679-88-7 |
|---|---|
分子式 |
C28H23N3S |
分子量 |
433.6 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(10-phenylacridin-10-ium-9-yl)aniline;thiocyanate |
InChI |
InChI=1S/C27H23N2.CHNS/c1-28(2)21-18-16-20(17-19-21)27-23-12-6-8-14-25(23)29(22-10-4-3-5-11-22)26-15-9-7-13-24(26)27;2-1-3/h3-19H,1-2H3;3H/q+1;/p-1 |
InChI 键 |
BUSOEUDSPWVYII-UHFFFAOYSA-M |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5.C(#N)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


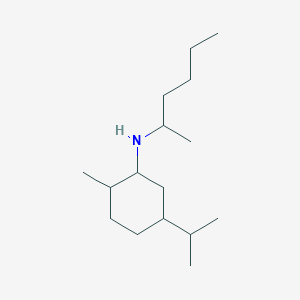

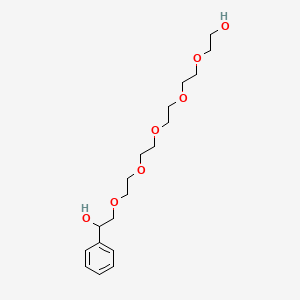
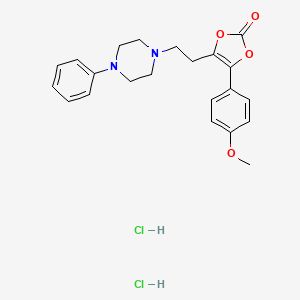
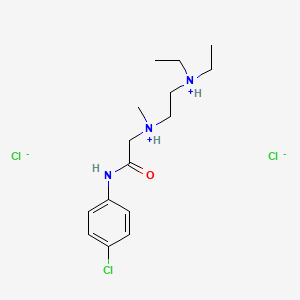
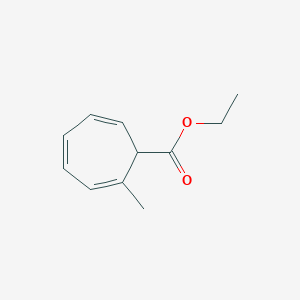
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)

